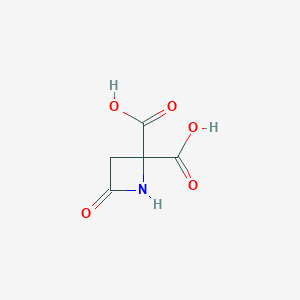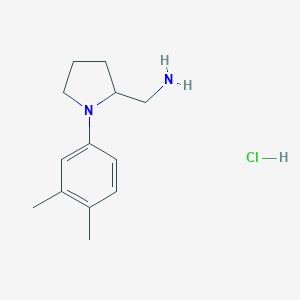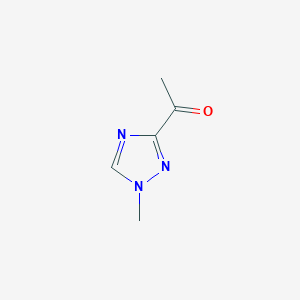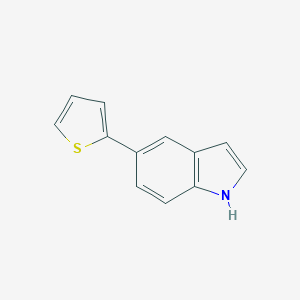
4-Oxoazetidine-2,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxoazetidine-2,2-dicarboxylic acid, also known as KODA, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in biomedical research. KODA is a versatile chemical compound that has been used in the synthesis of various drugs and has been studied for its potential therapeutic properties.
Wirkmechanismus
4-Oxoazetidine-2,2-dicarboxylic acid has been shown to interact with various receptors in the brain, including glutamate receptors and GABA receptors. It has been suggested that 4-Oxoazetidine-2,2-dicarboxylic acid may act as a modulator of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
4-Oxoazetidine-2,2-dicarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, protecting neurons from oxidative stress and other forms of damage. 4-Oxoazetidine-2,2-dicarboxylic acid has also been shown to have anti-inflammatory properties, reducing inflammation in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-Oxoazetidine-2,2-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Oxoazetidine-2,2-dicarboxylic acid is also highly soluble in water, making it easy to work with in aqueous solutions. However, 4-Oxoazetidine-2,2-dicarboxylic acid has some limitations, including its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 4-Oxoazetidine-2,2-dicarboxylic acid. One area of interest is the development of new drugs based on 4-Oxoazetidine-2,2-dicarboxylic acid. 4-Oxoazetidine-2,2-dicarboxylic acid has been shown to have potential therapeutic properties for a range of diseases, and further research could lead to the development of new treatments. Another area of interest is the study of 4-Oxoazetidine-2,2-dicarboxylic acid's interactions with various receptors in the brain. Understanding these interactions could lead to new insights into the mechanisms of neurotransmitter release and neuronal activity. Finally, research on 4-Oxoazetidine-2,2-dicarboxylic acid's biochemical and physiological effects could lead to the development of new therapies for a range of diseases.
Synthesemethoden
4-Oxoazetidine-2,2-dicarboxylic acid can be synthesized through a variety of methods, including the reaction of L-aspartic acid with phosgene or the reaction of L-aspartic acid with acetic anhydride. The synthesis of 4-Oxoazetidine-2,2-dicarboxylic acid is a complex process that requires a high degree of precision and expertise.
Wissenschaftliche Forschungsanwendungen
4-Oxoazetidine-2,2-dicarboxylic acid has been extensively studied for its potential applications in biomedical research. It has been used as a building block in the synthesis of various drugs, including antiviral and anticancer agents. 4-Oxoazetidine-2,2-dicarboxylic acid has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
140165-44-2 |
|---|---|
Produktname |
4-Oxoazetidine-2,2-dicarboxylic acid |
Molekularformel |
C5H5NO5 |
Molekulargewicht |
159.1 g/mol |
IUPAC-Name |
4-oxoazetidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-2-1-5(6-2,3(8)9)4(10)11/h1H2,(H,6,7)(H,8,9)(H,10,11) |
InChI-Schlüssel |
BQDDMUZICLSWRG-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC1(C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(=O)NC1(C(=O)O)C(=O)O |
Synonyme |
2,2-Azetidinedicarboxylicacid,4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)



